(Benzo[b]thiophen-3-ylmethyl)hydrazine
Description
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-benzothiophen-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 |
InChI Key |
VKDCWIXGMWJYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to (Benzo[b]thiophen-3-ylmethyl)hydrazine
Hydrazinolysis of Benzo[b]thiophene Carbonyl Derivatives
A common approach to synthesize this compound involves the reaction of benzo[b]thiophene carbonyl intermediates with hydrazine hydrate. For example, 2-(3'-chlorobenzo[b]thiophene-2'-yl)-3,1-benzoxazin-4-one derivatives can be refluxed with hydrazine hydrate in dioxane to yield hydrazine-substituted benzo[b]thiophene compounds. This method was reported by Tirlapur et al., where the starting benzoxazinone intermediate was prepared from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and anthranilic acid, followed by hydrazinolysis to obtain the hydrazine derivative with good yield and purity.
- Reflux in dioxane for 3 hours with hydrazine hydrate
- Cooling and crystallization to isolate product
Key data from Tirlapur et al. (Table 1 excerpt):
| Compound | Yield (%) | Melting Point (°C) | Elemental Analysis (C, H, N) |
|---|---|---|---|
| Benzoxazinone intermediate | ~85 | 210-212 | Consistent with formula |
| Hydrazine derivative | ~78 | 195-197 | Consistent with formula |
The IR spectra confirm hydrazine incorporation by characteristic N–H stretching bands, and mass spectrometry shows molecular ion peaks matching expected molecular weights.
Reduction of Benzo[b]thiophen-3-ylmethyl Halides Followed by Hydrazine Substitution
Another synthetic strategy involves preparing benzo[b]thiophen-3-ylmethyl halides (e.g., bromides or chlorides) followed by nucleophilic substitution with hydrazine. Although detailed protocols for this exact substitution are less reported, analogous methodologies are well-established in heterocyclic chemistry, where benzylic halides react with hydrazine to afford hydrazinomethyl derivatives.
Carbomagnesiation and Organometallic Approaches
Advanced synthetic methods include the formation of organometallic intermediates such as benzo[b]thiophen-3-ylmethylmagnesium species via Br/Mg exchange, followed by quenching with electrophilic nitrogen sources to form hydrazine derivatives. Kunz et al. described intramolecular carbomagnesiation of alkynyl(aryl)thioethers to prepare functionalized benzo[b]thiophenes, which can be further transformed into hydrazine derivatives after suitable functional group manipulation.
- Preparation of (2-bromophenyl)(alkynyl)thioethers
- Br/Mg exchange with i-PrMgCl·LiCl
- Intramolecular cyclization to benzo[b]thiophene scaffold
- Functionalization at position 3 by electrophilic substitution or cross-coupling
- Introduction of hydrazine moiety by reaction with hydrazine hydrate or hydrazine derivatives
Representative Experimental Procedure for Preparation
Based on the literature, a typical preparation of this compound may proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Synthesis of benzo[b]thiophene-3-ylmethyl halide | Starting from benzo[b]thiophene, bromination at the 3-position followed by halomethylation |
| 2 | Reaction with hydrazine hydrate | Reflux benzo[b]thiophen-3-ylmethyl halide with excess hydrazine hydrate in a polar solvent (e.g., ethanol or dioxane) for several hours |
| 3 | Workup | Cool reaction mixture, filter precipitate, wash with cold solvent, and dry |
| 4 | Purification | Recrystallization or chromatographic purification to obtain pure hydrazine derivative |
Analytical Characterization and Yield Data
Summary Table of Preparation Methods
Research Findings and Notes
- The hydrazinolysis method is well-documented for benzo[b]thiophene derivatives bearing carbonyl functionalities, providing a reliable route to hydrazine derivatives with good purity and yields.
- Organometallic approaches offer advanced synthetic flexibility, enabling further functionalization at multiple positions on the benzo[b]thiophene ring before hydrazine introduction.
- Analytical data including IR, NMR, and mass spectrometry confirm the successful synthesis and purity of this compound derivatives.
- No direct preparation protocols exclusively for this compound were found in isolation, but related synthetic sequences from benzo[b]thiophene-2-carbonyl and 3-substituted derivatives provide a comprehensive foundation.
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
The hydrazine group readily undergoes condensation with aldehydes to form acylhydrazones, a reaction leveraged in medicinal chemistry for generating bioactive derivatives.
Experimental Protocol ( ):
-
Deprotection :
-
tert-Butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate is treated with trifluoroacetic acid (TFA, 20 eq.) in dichloromethane (DCM) at room temperature for 18 hours.
-
The product is isolated as a white solid after co-evaporation with toluene.
-
-
Condensation :
-
The crude hydrazine reacts with aromatic/heteroaromatic aldehydes (2 eq.) in methanol under reflux for 2 hours.
-
Products crystallize upon cooling and are purified by filtration.
-
Key Findings:
-
This method produced 26 acylhydrazones, including the potent antimicrobial agent (II.b) (MIC = 4 µg/mL against methicillin-resistant Staphylococcus aureus) .
-
Structural diversification at position 6 of the benzo[b]thiophene nucleus enhanced biological activity.
Cyclization to Triazinyl Radicals
The hydrazine group participates in reduction-cyclization cascades to form stable heterocyclic radicals.
Synthetic Pathway ( ):
-
Nitro Group Reduction :
-
Substrates like N′-(2-nitrophenyl)-N′-phenylbenzohydrazide are reduced using Sn (4 eq.) in acetic acid at 100°C.
-
Yields exceed 90% for intermediates like N′-(2-aminophenyl)-N′-phenylbenzohydrazide.
-
-
Cyclodehydration :
-
Heating the reduced intermediate in acetic acid (10–180 minutes) induces cyclization to benzotriazines, which oxidize to 1,2,4-triazinyl radicals under alkaline conditions.
-
Optimization Data:
| Entry | Metal (equiv) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | In (4) | 10 | 1a | 91 |
| 2 | Sn (4) | 10 | 1a | 96 |
| 3 | Fe (10) | 10 | 1a | 68 |
-
Sn proved optimal for scalability and yield, while Fe required excess equivalents for moderate efficiency .
-
Extended reaction times (>2 hours) reduced yields due to product instability.
Functionalization via Palladium Catalysis
While not directly involving (benzo[b]thiophen-3-ylmethyl)hydrazine, related benzo[b]thiophene derivatives undergo palladium-catalyzed transformations, suggesting potential pathways for further functionalization.
Example Reaction ( ):
-
Oxidative Heck Reaction : Benzo[b]thiophene 1,1-dioxides react with styrenes/acrylates under Pd(II) catalysis to form C2-olefinated products (e.g., 3d , 3g ) in high regioselectivity.
Reaction Conditions:
-
Catalyst: Pd(OAc)₂
-
Oxidant: AgOAc
-
Solvent: DMF/HOAc
-
Temperature: 100°C
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
-
Antimicrobial : Acylhydrazones show efficacy against drug-resistant S. aureus strains .
-
Anticancer : Structural analogs demonstrate cytotoxicity via kinase inhibition pathways (implied by , though specifics require further validation).
Stability and Reactivity Considerations
Scientific Research Applications
(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mechanism of Action
The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Chloro-2-hydrazinecarbonylbenzo[b]thiophene
- Structure : Contains a hydrazide (-CONHNH₂) group at the 2-position and a chloro substituent at the 3-position of the benzo[b]thiophene ring.
- Reactivity : The hydrazide group facilitates cyclization reactions, such as forming oxadiazoles (e.g., 1,3,4-oxadiazole derivatives) under acidic conditions .
- Applications : Used to synthesize heterocycles for antimicrobial and antitumor studies. The chloro substituent enhances electrophilic substitution reactivity compared to the methylhydrazine derivative .
3-Chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide
- Structure : Features a carbohydrazide (-CONHNH₂) group at the 2-position and methoxy substituent at the 6-position.
- Reactivity : Forms Schiff bases with aldehydes, acting as photostabilizers for polymers. The electron-donating methoxy group modulates electronic properties, enhancing UV absorption .
- Applications : Demonstrated efficacy in stabilizing poly(styrene-co-butadiene) against photodegradation .
2-p-Substituted benzoylbenzo[b]thiophen-3(2H)-ones
- Structure : Ketone-containing derivatives that form hydrazones upon reaction with phenylhydrazine.
- Reactivity: Undergo cyclization to yield pyrazole-fused benzothiophenes (e.g., 1H-[1]benzothieno[3,2-c]pyrazoles). The ketone group enables condensation reactions absent in the methylhydrazine derivative .
- Applications : Explored for antitumor activity due to planar aromatic systems .
Physicochemical and Electronic Properties
- Solubility : The methylhydrazine group in (Benzo[b]thiophen-3-ylmethyl)hydrazine likely increases polarity compared to chloro- or methoxy-substituted analogs, enhancing aqueous solubility.
Key Comparative Data Table
| Compound | Core Structure | Functional Group | Key Applications | Notable Reactivity |
|---|---|---|---|---|
| This compound | Benzo[b]thiophene | Methylhydrazine (-CH₂NHNH₂) | Synthetic intermediate, potential bioactivity | Nucleophilic substitution, cyclization |
| 3-Chloro-2-hydrazinecarbonylbenzo[b]thiophene | Benzo[b]thiophene | Hydrazide (-CONHNH₂) | Heterocycle synthesis (oxadiazoles) | Acid-catalyzed cyclization |
| 3-Chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide | Benzo[b]thiophene | Carbohydrazide (-CONHNH₂) | Polymer photostabilizers | Schiff base formation |
| 2-p-Benzoylbenzo[b]thiophen-3(2H)-one | Benzo[b]thiophen-3-one | Ketone | Antitumor agents | Hydrazone formation and cyclization |
Biological Activity
Introduction
(Benzo[b]thiophen-3-ylmethyl)hydrazine is a compound characterized by the presence of a benzo[b]thiophene moiety linked to a hydrazine group. This unique structure positions it within a class of compounds that exhibit significant potential in medicinal chemistry due to their diverse biological activities. The benzo[b]thiophene unit contributes to the compound's aromaticity and stability, while the hydrazine functionality introduces reactivity that can be exploited in various biological contexts.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Benzo[b]thiophene core : Provides aromatic stability and potential for π-π interactions.
- Hydrazine group : Contributes to reactivity and biological activity, particularly in forming hydrazones and other derivatives.
Biological Activities
Research indicates that this compound and its derivatives possess notable biological activities, including:
- Antibacterial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4 µg/mL against resistant strains .
- Antifungal Activity : Similar derivatives have been evaluated for antifungal efficacy, demonstrating activity comparable to standard antifungal agents .
- Anticancer Potential : The hydrazine component is known for its ability to induce apoptosis in cancer cells. Specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory activity, further broadening their therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on Antibacterial Activity : A recent investigation focused on the synthesis of various hydrazone derivatives from this compound. These derivatives were screened against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Research : In vitro studies demonstrated that certain hydrazone derivatives derived from this compound exhibited strong cytotoxic effects on breast cancer cell lines, with IC50 values ranging from 4 to 17 µM .
Comparative Analysis of Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzo[b]thiazole | Contains thiazole instead of thiophene | Known for antifungal activity |
| Benzothiazole hydrazone | Hydrazone derivative of benzothiazole | Exhibits significant anticancer properties |
| Benzothiophene | Lacks hydrazine functionality | Primarily studied for its electronic properties |
| Thienylhydrazines | Contains thiophene and hydrazine | Demonstrated neuroprotective effects |
The uniqueness of this compound lies in its specific combination of a benzo[b]thiophene core with a hydrazine group, which may confer distinct biological activities not observed in closely related compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Benzo[b]thiophen-3-ylmethyl)hydrazine derivatives, and how are intermediates characterized?
- Methodology :
- Sonogashira coupling and electrophilic cyclization are widely used for synthesizing benzo[b]thiophene derivatives. For example, Sonogashira coupling under Pd catalysis introduces alkynyl groups to the benzothiophene core, followed by cyclization to form iodinated intermediates .
- Characterization : Intermediates are typically analyzed via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. For instance, hydrazine derivatives are confirmed by NH stretching vibrations (~3200 cm⁻¹ in IR) and distinct proton signals in NMR (e.g., CH₃ groups at δ 2.1–2.5 ppm) .
Q. How is the catalytic activity of this compound-based catalysts evaluated in hydrazine electrooxidation?
- Methodology :
- Cyclic voltammetry (CV) and chronoamperometry (CA) in 1 M KOH + 0.5 M N₂H₄ solution are standard. For example, the 4C derivative achieved a peak current of 15.40 mA/cm² at 0.8 V vs. Ag/AgCl .
- Stability testing : Long-term CA at fixed potentials (e.g., 0.6 V for 3600 s) and post-test SEM/XPS to assess structural degradation .
Q. What spectroscopic techniques are critical for confirming the structure of benzo[b]thiophene-hydrazine hybrids?
- Methodology :
- ¹H/¹³C NMR : Assignments for hydrazine protons (δ 8.5–9.0 ppm) and aromatic protons (δ 6.5–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ for C₁₀H₉N₂S derivatives) .
Advanced Research Questions
Q. How do substituents on the benzo[b]thiophene core influence hydrazine electrooxidation performance?
- Key findings :
- Tolyl groups enhance stability and activity. The 4C derivative (with a tolyl substituent) showed 15.40 mA/cm² vs. 8.20 mA/cm² for non-substituted analogs .
- Electron-withdrawing groups (e.g., nitro) reduce charge transfer resistance (Rct) by improving surface adsorption of hydrazine .
- Methodological approach :
- Systematic substitution via Sonogashira coupling and comparison using Tafel slopes and EIS (electrochemical impedance spectroscopy) .
Q. What experimental strategies resolve contradictions in catalytic performance between organic and metal-based catalysts?
- Case study :
- Organic catalysts (e.g., 4C derivative) achieve comparable current densities to metal-based catalysts (e.g., PdAu alloys: ~18 mA/cm²) but require optimization of surface functional groups .
- Mitigating discrepancies : Use controlled potential electrolysis to account for catalyst leaching in metal-based systems, which may artificially inflate initial activity .
Q. How can researchers optimize reaction conditions to minimize byproducts during benzo[b]thiophene-hydrazine synthesis?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted hydrazine and aryl halide byproducts .
Q. What are the limitations of current stability tests for hydrazine electrooxidation catalysts, and how can they be addressed?
- Critical analysis :
- Short-term CA (e.g., 1–2 hours) may overlook long-term deactivation mechanisms. Extended testing (≥24 hours) under fuel cell-relevant conditions (e.g., 60°C) is recommended .
- Post-mortem analysis : TEM/EDX to detect sulfur leaching in benzo[b]thiophene-based catalysts .
Data-Driven Insights
| Catalyst Type | Peak Current (mA/cm²) | Stability (Current Retention after 3000 cycles) | Reference |
|---|---|---|---|
| 4C Benzo[b]thiophene | 15.40 | 92% | |
| PdAu/CNT | 18.20 | 85% | |
| MnO/NAC | 12.50 | 89% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
